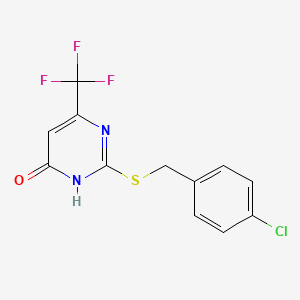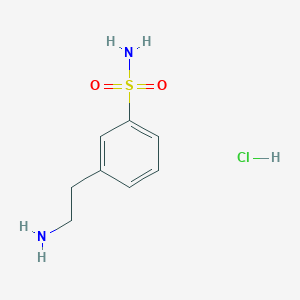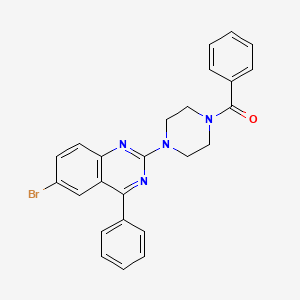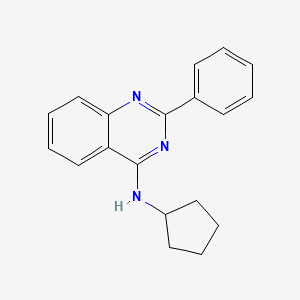
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea, also known as MPPI, is a chemical compound that has gained significant attention in the scientific research community. MPPI is a urea derivative that has been shown to have potential therapeutic effects in various medical conditions.
科学的研究の応用
Hydrogel Formation and Material Science
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea may have implications in the field of material science, particularly in the development of hydrogels. For instance, research on similar urea compounds has shown that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids. The gelation process and the physical properties of these gels, such as morphology and rheology, can be tuned by changing the anion identity, providing a method for adjusting the gels' physical characteristics. This anion tuning is significant for designing hydrogels with desired mechanical properties for various applications, including drug delivery systems, tissue engineering scaffolds, and environmental sensing materials (Lloyd & Steed, 2011).
Chemical Synthesis and Medicinal Chemistry
The compound's structure, featuring both a tetrahydro-2H-pyran and a piperidinyl group, suggests potential applications in chemical synthesis and medicinal chemistry. Similar structures have been explored for synthesizing various heterocyclic compounds. For instance, the reaction of N-(benzyloxy)urea with different ketones under acidic conditions has led to the formation of 1-benzyloxy-2(1H)-pyrimidinones and pyrazinones, which are precursors for developing iron(III) complex-forming compounds. These compounds have been studied for their potential applications in medicinal chemistry, including their iron-binding properties which could have implications in treating iron-related disorders (Ohkanda et al., 1993).
Novel Acetylcholinesterase Inhibitors
Compounds with structural features similar to 1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their antiacetylcholinesterase activity, suggesting potential applications in designing new treatments for diseases such as Alzheimer's. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers have developed novel acetylcholinesterase inhibitors, demonstrating the compound's potential utility in neurodegenerative disease research (Vidaluc et al., 1995).
Antimicrobial Activity
The synthesis of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been explored for their potential antimicrobial activities. These studies involve the synthesis of pyran derivatives and their evaluation against various microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents (Okasha et al., 2022).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-5-3-2-4-17(18)21-19(23)20-14-15-6-10-22(11-7-15)16-8-12-25-13-9-16/h2-5,15-16H,6-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPZMNHLVSKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)

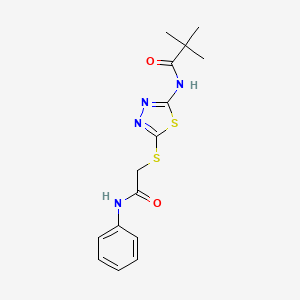
![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)
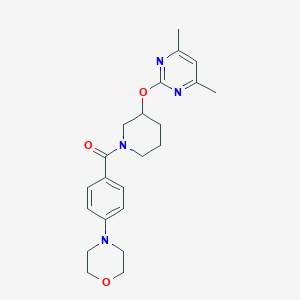
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)
